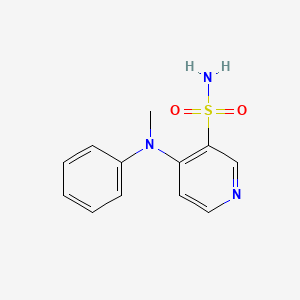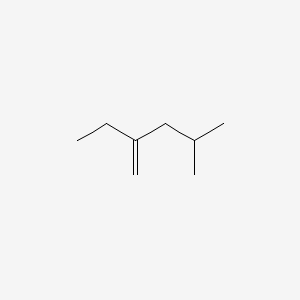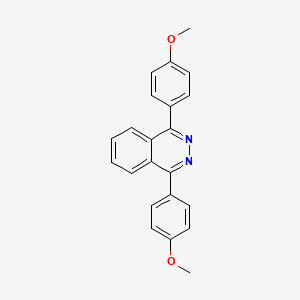
Diiodo-(3-nitrophenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo-(3-nitrophenyl)arsane is an organoarsenic compound with the molecular formula C6H4AsI2NO2 It is characterized by the presence of two iodine atoms and a nitro group attached to a phenyl ring, which is further bonded to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-(3-nitrophenyl)arsane typically involves the iodination of a precursor compound containing a nitrophenyl group bonded to arsenic. One common method is the reaction of 3-nitrophenylarsenic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Diiodo-(3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds .
Aplicaciones Científicas De Investigación
Diiodo-(3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials and as a precursor for other specialized chemicals
Mecanismo De Acción
The mechanism of action of diiodo-(3-nitrophenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group and iodine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Diiodo-(4-nitrophenyl)arsane
- Diiodo-(2-nitrophenyl)arsane
- Triiodo-(3-nitrophenyl)arsane
Uniqueness
Diiodo-(3-nitrophenyl)arsane is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
6308-57-2 |
|---|---|
Fórmula molecular |
C6H4AsI2NO2 |
Peso molecular |
450.83 g/mol |
Nombre IUPAC |
diiodo-(3-nitrophenyl)arsane |
InChI |
InChI=1S/C6H4AsI2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H |
Clave InChI |
UPLFXXCCZJERDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](I)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

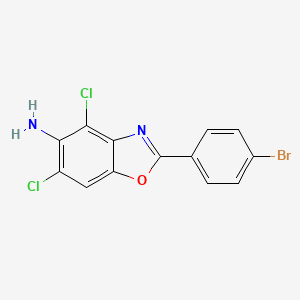
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
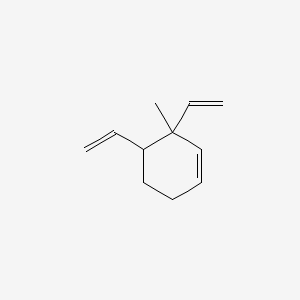
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
